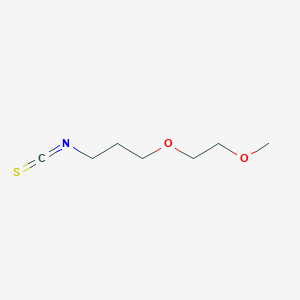
1-Isothiocyanato-3-(2-methoxyethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-3-(2-methoxyethoxy)propane is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane can be synthesized through the reaction of 3-(2-methoxyethoxy)propylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene. The reaction proceeds as follows:
3-(2-methoxyethoxy)propylamine+thiophosgene→this compound+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isothiocyanato-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-3-(2-methoxyethoxy)propane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties, as isothiocyanates are known to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-3-(2-methoxyethoxy)propane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound can target specific enzymes and proteins, disrupting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Isothiocyanato-3-(methylthio)propane
- 1-Isothiocyanato-3-(methylsulfanyl)propane
- n-Propyl isothiocyanate
Comparison: 1-Isothiocyanato-3-(2-methoxyethoxy)propane is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity compared to other isothiocyanates. This structural difference can influence its biological activity and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
211124-34-4 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
1-isothiocyanato-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C7H13NO2S/c1-9-5-6-10-4-2-3-8-7-11/h2-6H2,1H3 |
InChI-Schlüssel |
NQAQSYTUFZSJNU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



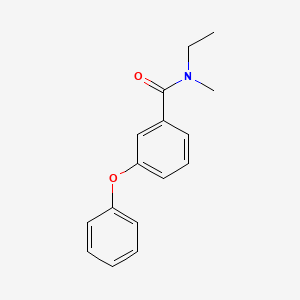
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
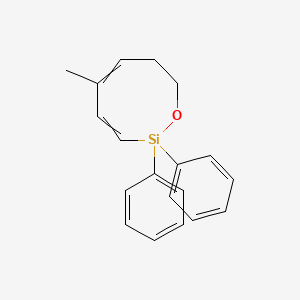
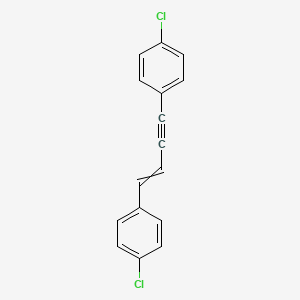
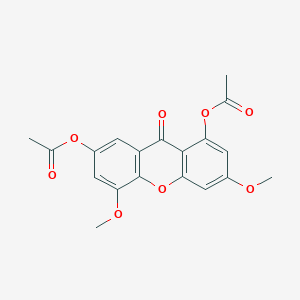
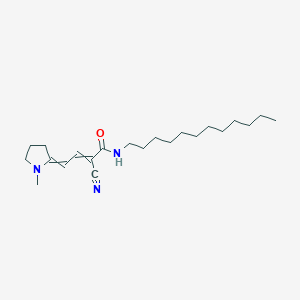
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)

![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

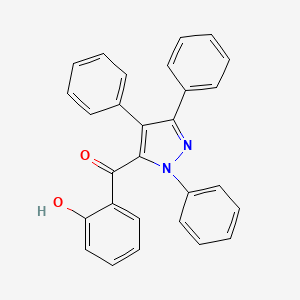

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
